3-Chloro-4-fluorobenzene-1,2-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLSVCGWIJYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290706 | |
| Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132915-81-2 | |
| Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132915-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Fluorobenzene 1,2 Diamine
Established Reaction Pathways for Amino Group Introduction
The most conventional methods for introducing amino groups onto an aromatic ring involve the reduction of nitro groups, which are typically installed via electrophilic aromatic substitution.
A primary and reliable route to synthesizing aromatic diamines involves the reduction of the corresponding dinitro precursors. For 3-Chloro-4-fluorobenzene-1,2-diamine, the synthesis logically starts from a dinitrobenzene derivative. However, a more common industrial pathway involves the stepwise synthesis and reduction of related nitro-aromatic compounds.
A foundational step in this sequence is the preparation of 3-chloro-4-fluoronitrobenzene (B104753). One documented method starts with p-fluoronitrobenzene, which is chlorinated using N-chlorosuccinimide in the presence of a nitric acid and sulfuric acid mixture, with iodine as a catalyst. This reaction proceeds at room temperature and yields the desired 3-chloro-4-fluoronitrobenzene. chemicalbook.com
Once the nitro-substituted precursor is obtained, the crucial step is the reduction of the nitro group(s) to amino groups. This is commonly achieved through catalytic hydrogenation. For instance, the reduction of 3-chloro-4-fluoronitrobenzene is a key step to produce 3-chloro-4-fluoroaniline (B193440), a closely related compound and potential precursor. google.comgoogle.com The subsequent introduction of a second amino group would require further steps. A more direct, though less commonly detailed, route would involve the reduction of 3-chloro-4-fluoro-1,2-dinitrobenzene. The reduction is typically carried out using reagents like iron powder in an acidic medium or, more efficiently, through catalytic hydrogenation with catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Table 1: Illustrative Reaction Data for Nitro Precursor Synthesis
| Reactant | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
| p-Fluoronitrobenzene | N-chlorosuccinimide, H₂SO₄/HNO₃, Iodine | None | 20°C | 75% | chemicalbook.com |
Synthesizing this compound from a substituted aniline (B41778), such as aniline itself, presents a more complex challenge that necessitates a multi-step approach. Direct functionalization is often difficult because the amino group is a strong activating group, which can lead to undesirable side reactions. utdallas.edu Therefore, a protecting group strategy is essential. utdallas.edu
A hypothetical multi-step synthesis could begin with an appropriately substituted aniline. The core principles of such a synthesis involve:
Protection of the Amino Group: The initial amino group is protected, often by converting it into an amide (e.g., an acetanilide). This moderates the group's activating influence and prevents unwanted side reactions. utdallas.edu
Electrophilic Aromatic Substitution: The next step is typically nitration to introduce a nitro group at the desired position on the benzene (B151609) ring. The protected amino group helps direct the incoming nitro group.
Reduction of the Nitro Group: The newly introduced nitro group is then reduced to a second amino group using standard reduction methods.
Deprotection: Finally, the protecting group on the original amino function is removed, typically by hydrolysis, to yield the target diamine.
This sequence allows for controlled, stepwise introduction and modification of functional groups on the aromatic ring, which is crucial for achieving the correct isomer of the final product. utdallas.edu
Advanced Approaches in Compound Synthesis
Recent advancements in chemical synthesis have focused on improving reaction efficiency, reducing costs, and minimizing environmental impact.
The efficiency of synthesizing amino compounds from nitro precursors has been significantly improved through advanced catalytic systems. A notable example is the preparation of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation. google.com One patented method utilizes a 1% Platinum on Carbon (Pt/C) catalyst. google.com This process demonstrates high conversion rates and selectivity, achieving product purity greater than 99.5% and yields over 94%. google.com The use of a highly efficient catalyst allows the reaction to proceed under controlled conditions of temperature and pressure, making the process suitable for large-scale industrial production. google.com
Other advanced catalytic systems for related transformations include copper-based catalysts. For example, cuprous dimethyl sulfide coordination compounds have been used to catalyze C-N bond coupling reactions in the synthesis of 1,3-diaminobenzene derivatives, achieving high yields of over 90%. google.com Such catalysts are noted for their high efficiency, which shortens reaction times and improves the purity of the final product. google.com
Table 2: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene
| Catalyst | Substrate:Catalyst Ratio (w/w) | H₂ Pressure | Temperature | Reaction Time | Purity/Yield | Reference |
| 1% Pt/C | (200-400):1 | 0.1-5 MPa | 50-100°C | 1-10 hours | >99.5% / >94% | google.com |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org In the context of this compound synthesis, this translates to developing more environmentally benign methodologies.
A key aspect of a greener approach is the reduction or elimination of organic solvents. The aforementioned catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a Pt/C catalyst is highlighted as a process that adopts no organic solvent, which significantly reduces waste and potential environmental contamination. google.com Furthermore, a process for co-producing 3-chloro-4-fluoroaniline from ortho-dichlorobenzene is described as having the advantage of creating less pollution and reducing production costs. google.com
Sustainable synthesis also emphasizes the use of efficient and recyclable catalysts to minimize waste and energy consumption. The high efficiency of modern catalysts, like the Pt/C system, means that less energy is required and reactions can be completed faster, aligning with green chemistry goals. google.comrsc.org The development of solvent-free reaction conditions and processes with fewer, more efficient steps are central to the ongoing efforts to produce important chemical intermediates in a more sustainable manner. google.commdpi.com
Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Fluorobenzene 1,2 Diamine
Cyclocondensation Reactions for Heterocyclic Compound Formation
Cyclocondensation reactions are fundamental to the synthetic utility of 3-Chloro-4-fluorobenzene-1,2-diamine, providing access to a range of fused heterocyclic structures. These reactions involve the formation of two new bonds between the diamine and a suitable precursor, leading to the construction of a new ring system. The primary focus of this section is on the synthesis of two major classes of heterocycles: quinoxalines and benzimidazoles.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are bicyclic heteroaromatic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine ring. They are synthesized from o-phenylenediamines through condensation with 1,2-dicarbonyl compounds.
The reaction of this compound with various 1,2-dicarbonyl compounds (diketones) leads to the formation of 6-chloro-7-fluoroquinoxaline derivatives. This reaction proceeds via a double condensation mechanism, where each amino group of the diamine reacts with one of the carbonyl groups of the diketone, followed by the elimination of two molecules of water to form the aromatic quinoxaline ring.
In one synthetic approach, this compound is engaged in a ring closure reaction with various diketones to generate a series of 6-chloro-7-fluoroquinoxalines. nih.gov The final products are typically purified using techniques such as column chromatography. nih.gov
Table 1: Synthesis of 6-chloro-7-fluoroquinoxaline derivatives
| Entry | 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |
| 1 | Glyoxal | 6-Chloro-7-fluoroquinoxaline |
| 2 | Biacetyl | 6-Chloro-7-fluoro-2,3-dimethylquinoxaline |
| 3 | Benzil | 6-Chloro-7-fluoro-2,3-diphenylquinoxaline |
This table is illustrative and based on the general reaction between o-phenylenediamines and 1,2-dicarbonyl compounds.
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is often influenced by the reaction conditions and the presence of catalysts. While the reaction can proceed without a catalyst, particularly with reactive dicarbonyls, the use of acid or metal catalysts can significantly improve reaction rates and yields. Common solvents for this reaction include ethanol and acetic acid. However, traditional methods can suffer from drawbacks such as long reaction times and high temperatures.
Modern synthetic protocols often employ catalysts to overcome these limitations. A variety of catalysts have been reported for the synthesis of quinoxalines, including copper sulfate pentahydrate (CuSO₄·5H₂O), zirconium dioxide (ZrO₂), iodine, and palladium. These catalysts facilitate the condensation and subsequent cyclization-oxidation steps, often under milder conditions and with improved efficiency. The choice of catalyst and solvent can also influence the selectivity of the reaction when unsymmetrical dicarbonyl compounds are used.
Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are another important class of heterocyclic compounds synthesized from this compound. These molecules consist of a benzene ring fused to an imidazole ring.
The most common methods for synthesizing benzimidazoles involve the condensation of an o-phenylenediamine (B120857) with either an aldehyde or a carboxylic acid (or its derivatives).
When reacting with aldehydes, this compound undergoes a condensation reaction, typically in the presence of an oxidizing agent, to form 2-substituted 5-chloro-6-fluorobenzimidazoles. rsc.org The reaction first forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. A wide variety of aromatic and aliphatic aldehydes can be used, allowing for diverse substitution at the 2-position of the benzimidazole core. nih.gov
Alternatively, condensation with carboxylic acids, known as the Phillips-Ladenburg reaction, provides another route to 2-substituted benzimidazoles. semanticscholar.org This method often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid, to drive the dehydration and cyclization process. nih.govresearchgate.net
Table 2: Synthesis of 5-chloro-6-fluorobenzimidazole derivatives
| Entry | Reagent | Resulting Benzimidazole Derivative |
| 1 | Benzaldehyde | 5-Chloro-6-fluoro-2-phenyl-1H-benzimidazole |
| 2 | Acetic Acid | 5-Chloro-6-fluoro-2-methyl-1H-benzimidazole |
| 3 | 4-Nitrobenzaldehyde | 5-Chloro-6-fluoro-2-(4-nitrophenyl)-1H-benzimidazole |
This table is illustrative and based on the general reaction between o-phenylenediamines and aldehydes/carboxylic acids.
The reaction medium plays a crucial role in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. The choice of solvent can affect reaction rates and yields. Studies on the synthesis of 2-phenylbenzimidazole have shown that polar organic solvents like methanol and ethanol are effective. ijprajournal.com For instance, using a cobalt(II) acetylacetone catalyst in methanol can result in high yields at room temperature. ijprajournal.com The use of greener solvents, such as water, is also being explored to develop more environmentally benign synthetic protocols. nio.res.in
In the condensation with aldehydes, an oxidizing agent is necessary to convert the dihydrobenzimidazole intermediate to the final aromatic benzimidazole. A variety of oxidizing agents have been employed for this purpose, including sodium metabisulfite, air, and hydrogen peroxide. rsc.org The choice of oxidant can impact the reaction conditions and the purity of the final product. Some catalytic systems can utilize molecular oxygen from the air as the terminal oxidant, representing a greener approach. beilstein-journals.org The development of efficient and selective catalytic systems is an active area of research to enable these reactions under mild and environmentally friendly conditions. beilstein-journals.org
Formation of Other Nitrogen-Containing Heterocycles (e.g., Triazoles)
The presence of two adjacent amino groups in this compound makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocycles, most notably benzotriazoles. The formation of these triazole derivatives is a well-established synthetic route for o-phenylenediamines. gsconlinepress.com
The reaction typically involves diazotization of one of the amino groups using nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (NaNO₂) and a mineral or organic acid, such as acetic acid. gsconlinepress.comiisj.in The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the lone pair of electrons on the second amino group attacks the diazonium group. Subsequent proton loss leads to the formation of the stable, aromatic benzotriazole ring system. gsconlinepress.com
In the case of this compound, this reaction is expected to yield 5-Chloro-6-fluoro-1H-benzotriazole. The reaction proceeds efficiently under mild conditions, often requiring simple stirring at room temperature or slightly below. iisj.in
Table 1: Synthesis of 5-Chloro-6-fluoro-1H-benzotriazole
| Reactant | Reagents | Solvent | Conditions | Product |
|---|
This cyclization reaction is a cornerstone in the synthesis of benzotriazole derivatives, which are themselves important compounds in various fields, including as corrosion inhibitors and synthetic auxiliaries. nih.govnih.gov
Nucleophilic Aromatic Substitution Reactions of Halogenated Moieties
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. ambeed.com In this compound, the benzene ring is substituted with two electron-donating amino groups, which generally deactivate the ring towards nucleophilic attack. However, SNAr reactions can be forced under harsh conditions or if the diamine is part of a larger molecule that contains strong electron-withdrawing features.
In molecules containing both chlorine and fluorine atoms on an aromatic ring, the fluorine atom is typically a better leaving group in SNAr reactions. mdpi.comnih.gov This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov
While there are no direct studies detailing the SNAr reactions on this compound itself, related compounds provide insight. For example, in N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a nucleophilic attack by a thiol selectively displaces a different fluorine atom on the quinazoline ring system, which is activated by a nitro group, leaving the 3-chloro-4-fluorophenyl moiety intact. mdpi.com This highlights the necessity of activation for such substitutions to occur readily.
Should an SNAr reaction be induced on the this compound ring, it is predicted that the fluorine atom would be preferentially substituted over the chlorine atom.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Leaving Group | Position | Predicted Reactivity | Rationale |
|---|---|---|---|
| Fluorine | 4 | Higher | Higher electronegativity makes the C-F bond more polarized and the carbon more susceptible to nucleophilic attack. |
Computational and Theoretical Chemistry Studies
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers significant advantages in the prediction of spectroscopic properties, often showing strong correlation with experimental findings. Methodologies like DFT and time-dependent DFT (TD-DFT) are standard for simulating NMR chemical shifts, as well as IR and UV-Vis spectra. For analogous compounds, these theoretical calculations have been instrumental in assigning experimental signals and understanding the electronic and vibrational properties.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational analysis in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP, is a common approach for calculating the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS).
For substituted benzenes, the chemical shifts are highly sensitive to the nature and position of the substituents due to their electronic effects (inductive and resonance). In 3-chloro-4-fluorobenzene-1,2-diamine, the two amino groups (-NH₂) are strong electron-donating groups, while the chlorine and fluorine atoms are electron-withdrawing. The interplay of these effects dictates the electron density at each carbon and hydrogen atom, and thus their chemical shifts.
While specific calculated values for this compound are not published, studies on related compounds such as 4-chloro-o-phenylenediamine and other halogenated anilines provide expected ranges. For instance, in similar aromatic amines, the carbons directly bonded to the amino groups are shielded (lower ppm values) compared to unsubstituted benzene (B151609), while the effect of halogens is more complex, involving both shielding and deshielding contributions.
Table 1: Anticipated ¹³C and ¹H NMR Chemical Shift Prediction Approach
| Nucleus | Computational Method | Basis Set | Key Influences on Chemical Shifts |
| ¹³C | GIAO-DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Electron-donating effects of two -NH₂ groups; Inductive and resonance effects of -Cl and -F substituents; Steric interactions. |
| ¹H | GIAO-DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Shielding/deshielding by adjacent substituents; Hydrogen bonding (inter- and intramolecular); Solvent effects. |
The accuracy of these predictions is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C when appropriate computational levels and solvent models are used. rsc.org
Theoretical simulations are also invaluable for interpreting UV-Vis and IR spectra.
Infrared (IR) Spectroscopy: IR spectra arise from the vibrations of molecular bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculations are typically performed on the optimized geometry of the molecule. The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data.
For this compound, characteristic vibrational modes would include:
N-H stretching: Typically in the 3300-3500 cm⁻¹ region, often appearing as two bands for a primary amine.
C-H stretching (aromatic): Above 3000 cm⁻¹.
C=C stretching (aromatic): In the 1400-1600 cm⁻¹ range.
C-N stretching: Around 1250-1350 cm⁻¹.
C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.
C-Cl stretching: Usually found in the 600-800 cm⁻¹ range.
Computational analysis of a related molecule, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, demonstrated good agreement between DFT-calculated and experimental IR frequencies for modes like C-Cl stretching. researchgate.net
Table 2: Representative Predicted Vibrational Frequencies (Hypothetical based on related compounds)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled) | Expected Intensity |
| N-H Stretch | 3350 - 3500 | Medium to Strong |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1280 - 1360 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 650 - 780 | Medium to Strong |
UV-Vis Spectroscopy: The electronic absorption spectra in the UV-Vis region are governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the most common method for predicting these transitions. The calculations provide the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions characteristic of aromatic systems. The presence of the two strong electron-donating amino groups is expected to cause a significant red-shift (shift to longer wavelengths) of the absorption bands compared to benzene, moving them into the near-UV or even the visible range. The halogen substituents would further modulate these transitions.
Advanced Applications in Materials Science and Chemical Engineering
Utilization as a Building Block for Polymers and Advanced Materials
The diamine functionality of 3-Chloro-4-fluorobenzene-1,2-diamine allows it to act as a monomer or a curing agent in the synthesis of various polymers, where the chloro and fluoro substituents can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.
While direct studies on the use of this compound in epoxy resins are not extensively documented, the application of similar fluorinated aromatic diamines suggests its potential as a curing agent. For instance, 4-Fluoro-1,2-phenylenediamine is known to serve as a hardener for epoxy resins, contributing to enhanced thermal conductivity. ossila.com This property is crucial for applications in electrical motors and integrated circuits where efficient heat dissipation is required. ossila.com The introduction of fluorine atoms into the polymer matrix can lower the dielectric constant, a desirable characteristic for materials used in high-frequency electronic applications. elsevierpure.com The chlorine atom in this compound could further enhance flame retardancy. The general mechanism for curing epoxy resins with diamines involves the nucleophilic attack of the amine groups on the epoxide rings, leading to a cross-linked, three-dimensional network. The properties of the final thermoset are significantly influenced by the molecular structure of the curing agent.
Table 1: Potential Effects of Halogenated Diamines as Curing Agents in Epoxy Resins
| Feature of Curing Agent | Potential Impact on Epoxy Resin Properties |
|---|---|
| Aromatic backbone | Enhanced thermal stability and mechanical strength |
| Fluorine substitution | Lowered dielectric constant, increased thermal conductivity |
| Chlorine substitution | Improved flame retardancy |
Aromatic diamines are foundational building blocks for various conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electronic and optical properties. Poly(phenylenediamine)s, for example, have been synthesized and studied for their electrical conductivity and thermal stability. tandfonline.comcapes.gov.br The incorporation of halogen substituents like chlorine and fluorine onto the phenylenediamine monomer can significantly modify the electronic properties of the resulting polymer. These modifications can influence the polymer's band gap, conductivity, and stability, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. While specific research on polymers derived directly from this compound is limited, the principles of polymer chemistry suggest that it could be a valuable monomer for creating new functional polymers with tailored electronic characteristics. sigmaaldrich.com
Ligand Synthesis for Metal Complexes in Catalysis
The two adjacent amine groups in this compound make it an excellent precursor for the synthesis of bidentate and polydentate ligands, which can coordinate with various metal ions to form stable complexes. These complexes often exhibit significant catalytic activity.
Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov o-Phenylenediamines are common precursors for Schiff base ligands. researchpublish.comresearchgate.netmdpi.com For example, salen-type Schiff bases, formed from the reaction of an o-phenylenediamine (B120857) with two equivalents of a salicylaldehyde, can coordinate with metals like cobalt, nickel, copper, and zinc. ossila.com These metal complexes can function as redox carriers, which are crucial components in applications such as flow batteries. ossila.com The redox properties of these complexes can be tuned by modifying the substituents on the aromatic rings of the ligand. rsc.org The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would influence the electronic environment of the metal center in its Schiff base complexes, thereby affecting their redox potentials. ossila.comrsc.org
Metal complexes derived from o-phenylenediamine-based ligands have demonstrated catalytic activity in a wide range of organic reactions. rsc.orgresearchgate.net These reactions include oxidations, C-H bond activation, and the synthesis of heterocyclic compounds like benzimidazoles. mdpi.com The catalytic performance of these complexes is highly dependent on the structure of the ligand and the nature of the metal ion. For instance, manganese and copper complexes have been shown to mimic the activity of phenoxazinone synthase. researchgate.net The substituents on the diamine ligand can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity. researchgate.net The presence of chloro and fluoro groups on the ligand derived from this compound could lead to catalysts with unique reactivity profiles. nih.gov
Table 2: Examples of Catalytic Applications of Metal Complexes with Phenylenediamine-derived Ligands
| Metal | Ligand Type | Catalytic Application |
|---|---|---|
| Manganese(II), Copper(II) | Schiff Base | Phenoxazinone synthase mimicry |
| Gold Nanoparticles | - | Selective synthesis of benzimidazoles |
| Rhodium(III) | Diamidobenzene | O₂ and C-Cl bond activation |
Development of Dyes and Colorants
Aromatic diamines are key intermediates in the synthesis of various classes of dyes and pigments. nih.gov The diazotization of an aromatic amine followed by coupling with another aromatic compound is a fundamental reaction for producing azo dyes, which constitute a large and versatile class of colorants. unb.caekb.eg
While specific dyes derived from this compound are not widely reported, its structural analogue, 4-chloro-o-phenylenediamine, has been used as a dye intermediate. chemicalbook.comnih.gov Furthermore, the related compound 4-Fluoro-1,2-phenylenediamine is utilized in the synthesis of 2,3-diaminophenazines, which are themselves used in dyes. ossila.com The color of an azo dye is determined by the extent of the conjugated system and the nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups like chlorine and fluorine on the diazonium component derived from this compound would be expected to shift the absorption spectrum of the resulting dye. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Fluoro-1,2-phenylenediamine |
| 4-chloro-o-phenylenediamine |
| 2,3-diaminophenazines |
| Salicylaldehyde |
| Benzimidazole (B57391) |
| Pyrano[2,3-c]pyrazole |
| Poly(phenylenediamine) |
| Cobalt |
| Nickel |
| Copper |
| Zinc |
| Manganese |
| Gold |
Advanced Applications of this compound in Material Science and Chemical Engineering
The halogenated o-phenylenediamine, this compound, is a significant building block in the synthesis of advanced materials and specialty chemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific properties to the resulting molecules, making it a valuable intermediate in the development of high-performance chromophores and complex heterocyclic systems for the pharmaceutical and agrochemical industries.
This compound serves as a precursor in the synthesis of fluorinated diaminophenazines, a class of compounds known for their chromophoric and fluorescent properties. The general synthesis of fluorinated 2,3-diaminophenazines involves the oxidative condensation of fluorinated o-phenylenediamines. In a typical reaction, the o-phenylenediamine starting material is oxidized, often using iron(III) chloride in an acidified aqueous solution. This process leads to the formation of the phenazine (B1670421) skeleton.
Research into the synthesis of new phenazine-based luminogens has demonstrated modular routes starting from o-phenylenediamines. researchgate.net These synthetic strategies can be adapted for this compound to produce phenazines with specific halogenation patterns. The resulting fluorinated diaminophenazines are noted for their thermal stability and fluorescence, which can range from the green to the red part of the spectrum. google.com The presence and position of fluorine atoms can influence the emission intensity and wavelength, a phenomenon that is of great interest in the development of advanced optical materials. google.com
This compound is a key intermediate in the production of various specialty chemicals, particularly heterocyclic compounds used in the pharmaceutical and agrochemical sectors. google.comnordmann.global Its bifunctional nature, with two adjacent amino groups, allows for cyclocondensation reactions with a variety of reagents to form complex ring systems.
A notable application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of heterocyclic compounds with a broad spectrum of biological activities. A sequence for preparing 6-chloro-7-fluoro quinoxaline derivatives utilizes 1,2-diamino-4-chloro-5-fluorobenzene (an isomer of the subject compound) as the key starting material. nih.gov In a well-established method, the diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring system. nih.govnih.gov
For instance, this compound can be reacted with various diketones to generate a library of 6-chloro-7-fluoro quinoxalines. nih.gov These compounds have been synthesized and evaluated for their potential as anti-HIV agents, demonstrating the role of this diamine in the discovery of new therapeutic agents. nih.gov The synthesis of these potentially bioactive molecules highlights the importance of this compound as a valuable intermediate in medicinal chemistry and specialty chemical production. nih.govnih.gov
Analytical Methodologies for Complex Reaction Monitoring and Purity Assessment
Chromatographic Techniques for Reaction Progression and Product Isolation
Chromatographic methods are indispensable for separating the target compound from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for monitoring the formation of 3-Chloro-4-fluorobenzene-1,2-diamine. Its application is crucial for tracking the consumption of reactants, such as the precursor 3-chloro-4-fluoronitrobenzene (B104753), and the emergence of the diamine product in real-time. An HPLC method developed for the related compound 3-chloro-4-fluoroaniline (B193440) (CFA) highlights the technique's efficacy; it allows for the detection of metabolites without the need for chemical derivatization, making it a significantly faster and more economical monitoring method compared to GC. researchgate.net This direct analysis approach is highly advantageous for in-process control in a manufacturing setting. For purity assessment, HPLC can effectively separate isomers and other structurally related impurities, with detection limits often in the low mg/L range. researchgate.net
Interactive Table: Typical HPLC Parameters for Analysis of Substituted Anilines
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds with varying polarities. |
| Detector | UV-Vis (e.g., at 254 nm) or Electrochemical Detector | Detection of aromatic compounds; electrochemical for enhanced sensitivity. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard analytical flow for good separation. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While phenylenediamines can be analyzed directly, they often require derivatization to enhance their volatility and improve peak shape. nih.gov A common derivatization strategy involves reacting the diamine with an aldehyde, such as benzaldehyde, to form a more stable and less polar imine derivative, which is more amenable to GC analysis. nih.gov This method provides excellent sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities. nih.govxml-journal.net GC-MS is also instrumental in identifying unknown byproducts by analyzing their mass fragmentation patterns. researchgate.net
Interactive Table: Illustrative GC-MS Method for Derivatized Diamine Analysis
| Parameter | Typical Value/Condition | Purpose |
| Derivatizing Agent | Benzaldehyde | To form stable imine derivatives of the diamine groups. nih.gov |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | High-resolution separation of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry sample through the column. |
| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separation of compounds based on boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for structural identification. nih.govxml-journal.net |
Advanced Spectroscopic Characterization in Reaction Pathways
Spectroscopic techniques are vital for the structural elucidation of this compound and its precursors. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for unambiguous structure determination.
¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the amine (NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, fluoro, and amino substituents. rsc.orgnih.gov
¹³C NMR: Reveals the electronic environment of each carbon atom in the molecule. The spectrum would display unique signals for each of the six carbons in the benzene (B151609) ring, with their chemical shifts heavily influenced by the attached functional groups. rsc.orgnih.govprensipjournals.com
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. It provides a highly sensitive and specific signal for the fluorine atom, making it an excellent tool for monitoring reactions involving the introduction or modification of fluorine-containing moieties. rsc.orgshu.ac.uk
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 6.5 - 7.0 | Multiplets (m) | Aromatic protons, specific shifts depend on exact location and coupling to F. rsc.org |
| ¹H | 3.5 - 4.5 | Broad singlet (bs) | Protons of the two amine (NH₂) groups. rsc.org |
| ¹³C | 110 - 150 | Doublets (d) & Singlets (s) | Aromatic carbons. Carbons bonded to or near fluorine will show C-F coupling. rsc.orgprensipjournals.com |
| ¹⁹F | -100 to -140 | Multiplet (m) | Chemical shift is highly dependent on the substitution pattern on the ring. rsc.org |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For this compound (Molecular Weight: 160.58 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 160, along with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ peak at m/z 162 with about one-third the intensity of the M⁺ peak). Predicted collision cross-section (CCS) values can also aid in identification. uni.lu Hyphenated techniques like HPLC-MS are particularly powerful, combining the separation capabilities of HPLC with the detection and identification power of MS. researchgate.netshu.ac.uk
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would provide clear evidence of its key structural features. For instance, the presence of the amine groups is confirmed by characteristic N-H stretching vibrations. The technique is also sensitive to the carbon-halogen bonds and the substitution pattern on the aromatic ring. niscpr.res.in
Interactive Table: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-F Stretch | Aryl-Fluoride |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| 700 - 850 | C-Cl Stretch | Aryl-Chloride |
Comparative Studies with Analogous Halogenated Phenylenediamines
Influence of Halogen Position and Number on Reactivity and Selectivity
The reactivity of a substituted o-phenylenediamine (B120857) is fundamentally governed by the electronic effects of its substituents on the benzene (B151609) ring. Halogens, while deactivating the ring towards electrophilic substitution due to their inductive electron-withdrawing effect, are ortho-, para-directing. This dual nature is crucial in understanding the reactivity of compounds like 3-Chloro-4-fluorobenzene-1,2-diamine and its analogs.
The presence of both a chlorine and a fluorine atom in this compound creates a unique electronic environment. Fluorine, being the most electronegative halogen, exerts a strong inductive (-I) effect. However, its ability to donate a lone pair of electrons into the aromatic system via resonance (+R effect) is more significant than that of chlorine, owing to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. In contrast, chlorine is less electronegative than fluorine but its 3p orbital has poorer overlap with the carbon 2p orbital, resulting in a weaker +R effect.
When compared to its dichlorinated analogs, such as 4,5-dichloro-o-phenylenediamine, the fluorine substituent in this compound can lead to different reaction kinetics and selectivity. For instance, in the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids, the rate of reaction is sensitive to the nucleophilicity of the diamine. The stronger electron-withdrawing nature of two chlorine atoms in 4,5-dichloro-o-phenylenediamine might render it less reactive than this compound under identical conditions.
Furthermore, the position of the halogens influences the regioselectivity of certain reactions. In unsymmetrically substituted phenylenediamines, two different benzimidazole (B57391) regioisomers can be formed. The electronic and steric environment around each amino group will favor one cyclization pathway over the other.
A summary of the physical and chemical properties of this compound and its common halogenated analogs is presented in the table below, highlighting the differences that underpin their reactivity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 132915-81-2 | C₆H₆ClFN₂ | 160.58 |
| 4,5-Dichloro-o-phenylenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 |
| 4-Chloro-o-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | 142.58 |
| 3-Fluorobenzene-1,2-diamine | 18645-88-0 | C₆H₇FN₂ | 126.13 |
| 3,5-Dichloro-1,2-diaminobenzene | 5233-04-5 | C₆H₆Cl₂N₂ | 177.03 |
Structure-Reactivity Relationships in Cyclization and Derivatization
The synthesis of benzimidazoles, a common application for o-phenylenediamines, serves as an excellent model to study structure-reactivity relationships. The general mechanism involves the condensation of the diamine with a carbonyl compound, such as an aldehyde or a carboxylic acid, followed by cyclization and dehydration.
The electronic nature of the halogen substituents directly impacts the rate-determining step of this reaction. For instance, in reactions with aldehydes, the initial formation of a Schiff base is influenced by the nucleophilicity of the amino groups. A higher electron density on the nitrogen atoms facilitates the attack on the carbonyl carbon. Therefore, o-phenylenediamines with less deactivating substituents are expected to react faster.
In a comparative context:
3-Fluorobenzene-1,2-diamine , with only one fluorine atom, is likely to be more reactive than its chloro-fluoro counterpart due to a lesser degree of electron withdrawal.
4,5-Dichloro-o-phenylenediamine , possessing two strongly deactivating chlorine atoms, would be expected to be the least reactive among the di-halogenated analogs in reactions where the nucleophilicity of the diamine is paramount.
This compound presents an intermediate case. The combined deactivating effects of chlorine and fluorine are significant, but the potential for the +R effect of fluorine might modulate the reactivity in a way that differs from a dichlorinated analog.
Research has shown that the cyclocondensation of substituted o-phenylenediamines with various reagents can be optimized by adjusting reaction conditions such as temperature, solvent, and the use of catalysts. For example, the synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamines with aldehydes in the presence of an oxidizing agent or under acidic conditions. rsc.org
Derivatization reactions, such as N-alkylation or N-arylation, are also influenced by the electronic properties of the halogenated phenylenediamine. For example, in a study involving the synthesis of (1H-Benzimidazole-2-ylmethyl)-(3-chloro-4-fluoro-phenyl)-amine, 3-chloro-4-fluoroaniline (B193440) was reacted with 2-chloromethyl-1H-benzimidazole. researchgate.net While this study used the aniline (B41778) precursor, it highlights a common derivatization pathway where the nucleophilicity of the amino group is key to the reaction's success. The presence of both chlorine and fluorine would modulate the reactivity of the amino group in such a substitution reaction.
The table below summarizes the expected relative reactivity of this compound and its analogs in a typical benzimidazole synthesis, based on the electronic effects of the halogen substituents.
| Compound | Key Substituents | Expected Relative Reactivity in Cyclization | Primary Electronic Effects |
| 3-Fluorobenzene-1,2-diamine | 3-F | High | Moderate -I, Weak +R |
| 4-Chloro-o-phenylenediamine | 4-Cl | Moderate-High | Moderate -I, Very Weak +R |
| This compound | 3-Cl, 4-F | Moderate | Strong -I (from both F and Cl) |
| 4,5-Dichloro-o-phenylenediamine | 4,5-diCl | Low | Strong -I (from two Cl atoms) |
| 3,5-Dichloro-1,2-diaminobenzene | 3,5-diCl | Low | Strong -I (from two Cl atoms) |
Future Research Directions and Prospects
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods for 3-Chloro-4-fluorobenzene-1,2-diamine is a key area for future investigation. While traditional multi-step syntheses often involve harsh conditions and generate significant waste, emerging strategies in green chemistry and catalysis offer promising alternatives.
One prospective route involves the catalytic hydrogenation of 2-nitro-3-chloro-4-fluoroaniline. High-yield methods for the synthesis of the related compound 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) using a Pt/C catalyst have been reported, achieving purities of over 99.5% and yields exceeding 94% without the use of organic solvents google.com. Adapting this catalytic reduction approach to the corresponding dinitro or nitro-amino precursor of this compound could provide a high-yield and cleaner synthetic pathway.
Furthermore, novel catalytic systems are being explored for the synthesis of substituted o-phenylenediamines. For instance, an iodine and copper co-catalyzed method for the direct conversion of cyclohexanones into substituted o-phenylenediamines utilizes air as a green oxidant under mild conditions rsc.org. Research into adapting such oxidative aromatization and amination strategies to functionalized precursors could lead to innovative and sustainable routes to this compound.
Another avenue of exploration is the regioselective amination of arenes. Recent advancements in radical arene amination have demonstrated the potential for direct C-H to C-N bond formation, which could offer a more direct and atom-economical synthesis nih.govacs.org. Developing a regioselective radical amination process for a suitably substituted chlorofluoroaniline would represent a significant step forward in the synthesis of this diamine.
A comparative overview of potential sustainable synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation | High yield and purity, solvent-free conditions. | Development of selective catalysts for the reduction of dinitro or nitro-amino precursors. |
| Oxidative Aromatization | Use of green oxidants (air), mild reaction conditions. | Adaptation of the methodology to functionalized cyclohexanone precursors. |
| Regioselective Radical Amination | High atom economy, direct C-H functionalization. | Achieving high regioselectivity in the amination of chlorofluorinated anilines. |
Computational Design of New Materials Derived from this compound
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new materials and guiding their synthesis. Future research will increasingly leverage computational design to explore the potential of materials derived from this compound.
Derivatives of this diamine, such as benzimidazoles, are of particular interest. DFT studies on substituted benzimidazoles have been used to investigate their potential as corrosion inhibitors and to understand their electronic properties researchgate.netnih.gov. The presence of both chloro and fluoro substituents in this compound is expected to significantly influence the electronic and structural characteristics of its derivatives. Computational studies can elucidate the impact of these halogens on properties like molecular dipole moment, intermolecular interactions, and crystallinity, which are crucial for applications in organic electronics acs.org.
For example, DFT analysis can be employed to predict the hydrogen bonding interactions of benzimidazoles derived from this diamine, which play a critical role in their antiviral activities and material properties nih.gov. Furthermore, computational studies can be used to investigate the adsorption energies and charge transfer effects of these molecules on various surfaces, which is relevant for applications such as nanoadsorbents sru.ac.ir.
Table 2 outlines key parameters that can be investigated through computational design for materials derived from this compound.
| Property | Computational Method | Potential Application |
| Electronic Band Gap | Density Functional Theory (DFT) | Organic semiconductors, organic light-emitting diodes (OLEDs). |
| Adsorption Energy | DFT | Corrosion inhibitors, sensors. |
| Molecular Dipole Moment | DFT | Organic solar cells, nonlinear optics. |
| Intermolecular Interactions | DFT, Molecular Dynamics (MD) | Crystal engineering, high-performance polymers. |
Expansion of Advanced Applications in Non-Biological Fields
The unique combination of functional groups in this compound makes it a promising precursor for a range of advanced materials with applications beyond the biological realm. Future research is expected to focus on leveraging its distinct properties to develop novel materials for electronics, aerospace, and other high-technology sectors.
The diamine functionality allows for its use in the synthesis of high-performance polymers such as polyamides and polyimides. Fluorinated polyamides are known for their excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for applications in microelectronics and aerospace mdpi.com. The incorporation of the chloro and fluoro groups from this compound into polymer backbones could lead to materials with enhanced flame retardancy, chemical resistance, and specific electronic properties.
Furthermore, benzimidazole (B57391) derivatives obtained from this diamine have significant potential in organic electronics. Fluorinated benzimidazoles have been investigated for use in organic light-emitting devices (OLEDs) and organic solar cells acs.orgmdpi.com. The electron-withdrawing nature of the halogen atoms can influence the energy levels of the resulting materials, which is a critical factor in the performance of these devices.
The electropolymerization of o-phenylenediamines is a known method for producing conductive polymers researchgate.net. The presence of chloro and fluoro substituents on the benzene (B151609) ring of this compound would likely modulate the electrical and electrochemical properties of the resulting polymer films, opening up possibilities for their use in sensors, electrochromic devices, and energy storage.
Table 3 summarizes potential advanced non-biological applications for materials derived from this compound.
| Application Area | Derived Material | Key Properties |
| Organic Electronics | Fluorinated Benzimidazoles, Conductive Polymers | Tunable electronic band gap, high charge carrier mobility. |
| High-Performance Polymers | Fluorinated Polyamides and Polyimides | High thermal stability, excellent mechanical strength, low dielectric constant. |
| Corrosion Inhibition | Benzimidazole Derivatives | Strong adsorption on metal surfaces, formation of protective films. |
| Aerospace Materials | Polymeric Coatings | Flame retardancy, chemical resistance, UV stability. |
Q & A
Q. What are the key structural characteristics of 3-Chloro-4-fluorobenzene-1,2-diamine, and how are they experimentally determined?
The compound (C₆H₆ClFN₂) features two amine groups at positions 1 and 2, a chlorine substituent at position 3, and fluorine at position 4 on the benzene ring. Structural determination involves:
- Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions and amine proton environments.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) for bond-length/angle analysis and hydrogen-bonding patterns .
- Computational tools : SMILES (C1=CC(=C(C(=C1N)N)F)Cl) and InChIKey (PWYTVGWBHGZPTG-UHFFFAOYSA-N) for digital representation .
Q. What synthetic routes are effective for preparing this compound?
Common methodologies include:
- Direct halogenation : Controlled chlorination/fluorination of benzene-1,2-diamine derivatives under inert conditions to avoid over-substitution .
- Reductive amination : Using Pd/C or Raney Ni catalysts to reduce nitro precursors (e.g., 3-chloro-4-fluoronitrobenzene) in ethanol at 60–80°C .
- Safety note : Handle intermediates (e.g., nitro compounds) with explosion-proof equipment due to their instability .
Q. How do solvent and pH influence the stability of this compound?
- Storage : Keep at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of amine groups .
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but decomposes in acidic/basic media due to protonation/deprotonation of amines (pKa ~2.5) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites using Fukui indices. The chlorine atom exhibits higher electrophilicity, making it prone to nucleophilic aromatic substitution .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., SNAr in DMF vs. THF) .
Q. What strategies resolve contradictions in crystallographic data for halogenated diamines?
Discrepancies in hydrogen-bonding networks or unit-cell parameters can arise due to:
- Polymorphism : Screen multiple crystallization conditions (solvent, temperature).
- Twinned crystals : Use SHELXL’s TWIN command for refinement .
- Validation tools : Check against Cambridge Structural Database (CSD) entries for similar compounds .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Mechanistic studies : Test as a kinase inhibitor via ATP-binding pocket competition assays (IC₅₀ determination).
- Fluorescence quenching : Monitor binding to serum albumin (BSA) using Förster resonance energy transfer (FRET) .
- Toxicity screening : Use MTT assays on HEK293 or HepG2 cell lines to assess cytotoxicity .
Methodological Challenges and Best Practices
Q. What analytical techniques differentiate between ortho- and para-substituted byproducts during synthesis?
- HPLC-MS : Separates isomers based on retention times and mass fragmentation patterns.
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of substituents (e.g., NOE correlations between F and Cl in the para isomer) .
Q. How to optimize reaction yields in multi-step syntheses involving halogenated diamines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
